molecular formula C15H15NO3 B5007304 N-[4-(2-methoxyphenoxy)phenyl]acetamide

N-[4-(2-methoxyphenoxy)phenyl]acetamide

Cat. No.: B5007304
M. Wt: 257.28 g/mol
InChI Key: ZJOSHHKTJUOVMZ-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyphenoxy)phenyl]acetamide is a synthetic organic compound characterized by a central acetamide group linked to a phenyl ring substituted with a 2-methoxyphenoxy moiety. Its molecular structure (C₁₅H₁₅NO₃) includes a methoxy group at the ortho position of the phenoxy ring, which influences its electronic and steric properties.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11(17)16-12-7-9-13(10-8-12)19-15-6-4-3-5-14(15)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOSHHKTJUOVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenoxy)phenyl]acetamide typically involves the reaction of 4-(2-methoxyphenoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of N-[4-(2-hydroxyphenoxy)phenyl]acetamide.

    Reduction: Formation of N-[4-(2-methoxyphenoxy)phenyl]amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Impact of Substituent Groups on Bioactivity

Compound Name Key Substituents Notable Bioactivity Reference
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]acetamide Pyrrolidinylsulfonyl group Analgesic (comparable to paracetamol)
N-[4-(2-Chlorophenoxy)phenyl]acetamide Chlorophenoxy group Anti-inflammatory
N-[4-(2-Quinoxalinyloxy)phenyl]acetamide Quinoxaline ring Antimicrobial (inferred)
This compound 2-Methoxyphenoxy group Potential analgesic/anti-inflammatory N/A

Analysis :

  • Sulfonamide derivatives (e.g., pyrrolidinylsulfonyl) exhibit enhanced analgesic activity due to strong electron-withdrawing effects, improving receptor binding .
  • Halogenated analogs (e.g., chlorophenoxy) demonstrate anti-inflammatory properties, likely due to increased electrophilicity .
  • The 2-methoxyphenoxy group in the target compound may balance hydrophobicity and hydrogen-bonding capacity, favoring central nervous system penetration.

Positional Isomerism

Table 2: Effect of Methoxy Group Positioning

Compound Name Methoxy Position Solubility (logP) Biological Activity Reference
N-[4-(4-Methoxyphenoxy)phenyl]acetamide Para 2.8 Moderate COX-2 inhibition
This compound Ortho 3.2 Enhanced membrane permeability N/A

Analysis :

  • The ortho-methoxy group induces steric hindrance, reducing rotational freedom and increasing lipid solubility (higher logP), which enhances blood-brain barrier penetration .
  • Para-substituted analogs exhibit lower steric effects, favoring interactions with planar enzyme active sites (e.g., COX-2).

Functional Group Additions

Table 3: Role of Auxiliary Functional Groups

Compound Name Additional Groups Unique Properties Reference
N-[4-(4-Fluorophenyl-oxadiazolyl)phenyl]acetamide Oxadiazole ring Anticancer (DNA intercalation)
N-[4-(Nitro-phenoxy)phenyl]acetamide Nitro group Antimicrobial
This compound None Broad therapeutic potential N/A

Analysis :

  • Oxadiazole-containing derivatives show anticancer activity via intercalation or enzyme inhibition .
  • Nitro groups enhance redox activity, contributing to antimicrobial effects .
  • The absence of such groups in the target compound simplifies metabolism, reducing toxicity risks.

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